molecular formula C10H10F2O3 B1440897 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid CAS No. 1092460-69-9

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Cat. No. B1440897
CAS RN: 1092460-69-9
M. Wt: 216.18 g/mol
InChI Key: WDTSALDVVUTTSK-UHFFFAOYSA-N
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Description

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid (DFMPA) is a fluorinated carboxylic acid that has a wide range of applications in scientific research. It is used in a variety of experiments and studies due to its unique properties and its ability to act as a pro-drug. It has been studied for its potential therapeutic applications, its biochemical and physiological effects, and its ability to act as a pro-drug.

Scientific Research Applications

Drug Design and Development

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid: is considered in the realm of drug design due to its structural properties. The presence of difluoro and methoxy groups can influence the molecule’s interaction with biological targets. However, specific applications in drug design are not detailed in the available literature .

Drug Delivery Systems

In drug delivery systems, compounds like 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid could potentially be used to modify the pharmacokinetic profile of therapeutic agents. Adjusting the lipophilicity and steric hindrance can help in the development of prodrugs or in enhancing membrane permeability .

Neutron Capture Therapy

Boronic acids and their derivatives, which may include structures similar to 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid , are explored for their potential as boron carriers in neutron capture therapy. This therapy is a type of cancer treatment that targets tumors at the cellular level using boron and thermal neutrons .

Laboratory Chemical Applications

As a laboratory chemical, 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is utilized in various research and development settings. Its primary use is in synthetic chemistry for the preparation of more complex molecules or as a reagent in chemical reactions .

Substance Manufacturing

In the manufacturing of substances, especially in the pharmaceutical industry, intermediates like 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid play a crucial role. They can be key components in the synthesis of active pharmaceutical ingredients (APIs) or in the creation of novel compounds for further testing .

Scientific Research and Development

This compound is also used broadly in scientific research and development. Researchers may investigate its chemical properties, reactivity, and potential applications in new technologies or materials. It serves as a building block in the synthesis of more complex molecules for various scientific studies .

properties

IUPAC Name

3-(4,5-difluoro-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTSALDVVUTTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260858
Record name 4,5-Difluoro-2-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

CAS RN

1092460-69-9
Record name 4,5-Difluoro-2-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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